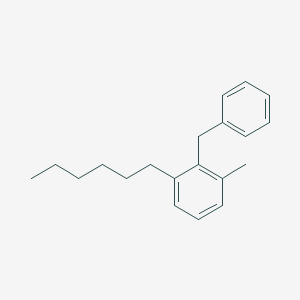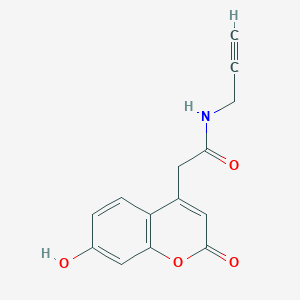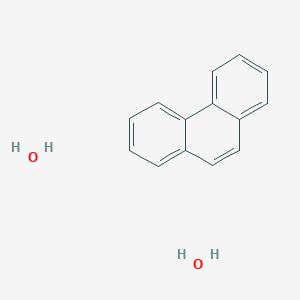
2,5-Cyclohexadien-1-one, 3,5-diethyl-4-(1-methyl-4(1H)-pyridinylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Cyclohexadien-1-one, 3,5-diethyl-4-(1-methyl-4(1H)-pyridinylidene)- is a complex organic compound with a unique structure that combines elements of cyclohexadienone and pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 3,5-diethyl-4-(1-methyl-4(1H)-pyridinylidene)- typically involves multi-step organic reactions. One common method involves the condensation of 3,5-diethyl-4-(1-methyl-4(1H)-pyridinylidene)- with cyclohexadienone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Cyclohexadien-1-one, 3,5-diethyl-4-(1-methyl-4(1H)-pyridinylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated cyclohexadienone derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Cyclohexadien-1-one, 3,5-diethyl-4-(1-methyl-4(1H)-pyridinylidene)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,5-Cyclohexadien-1-one, 3,5-diethyl-4-(1-methyl-4(1H)-pyridinylidene)- involves its interaction with molecular targets and pathways in biological systems. The compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 3,5-Diethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine
Uniqueness
2,5-Cyclohexadien-1-one, 3,5-diethyl-4-(1-methyl-4(1H)-pyridinylidene)- is unique due to its specific structural features that combine elements of cyclohexadienone and pyridine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
906623-45-8 |
|---|---|
Molekularformel |
C16H19NO |
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
3,5-diethyl-4-(1-methylpyridin-4-ylidene)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C16H19NO/c1-4-12-10-15(18)11-13(5-2)16(12)14-6-8-17(3)9-7-14/h6-11H,4-5H2,1-3H3 |
InChI-Schlüssel |
SSMMHIIUVBHELV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=O)C=C(C1=C2C=CN(C=C2)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dimethyl-5-[(prop-1-en-1-yl)oxy]benzene](/img/structure/B14184750.png)
![3-{[tert-Butyl(dimethyl)silyl]oxy}-1-methylpyrrolidine-2,5-dione](/img/structure/B14184760.png)



![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B14184791.png)
![N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzamide](/img/structure/B14184794.png)


![9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14184814.png)
![5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14184826.png)


![5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine](/img/structure/B14184846.png)
